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Compound of Interest

Compound Name: Isopropoxyacetic acid

Cat. No.: B1297811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

isopropoxyacetic acid. Due to the limited availability of experimentally derived spectra in

public databases, this document presents a combination of predicted and characteristic

spectroscopic data. The information herein is intended to serve as a valuable resource for the

identification, characterization, and quality control of isopropoxyacetic acid in research and

development settings.

Chemical Structure and Properties
IUPAC Name: Isopropoxyacetic acid

Molecular Formula: C₅H₁₀O₃[1]

Molecular Weight: 118.13 g/mol [1]

CAS Number: 33445-07-7[1]

Spectroscopic Data Summary
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts,

characteristic Infrared (IR) absorption bands, and predicted major mass spectrometry

fragmentation peaks for isopropoxyacetic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1297811?utm_src=pdf-interest
https://www.benchchem.com/product/b1297811?utm_src=pdf-body
https://www.benchchem.com/product/b1297811?utm_src=pdf-body
https://www.benchchem.com/product/b1297811?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C33445077
https://webbook.nist.gov/cgi/cbook.cgi?ID=C33445077
https://webbook.nist.gov/cgi/cbook.cgi?ID=C33445077
https://www.benchchem.com/product/b1297811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

Protons
Chemical Shift
(ppm)

Multiplicity Integration
Coupling
Constant (J)

-OH ~10-13 Singlet (broad) 1H N/A

-O-CH₂- ~4.1 Singlet 2H N/A

-CH(CH₃)₂ ~3.7 Septet 1H ~6 Hz

-CH(CH₃)₂ ~1.2 Doublet 6H ~6 Hz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

Carbon Atom Chemical Shift (ppm)

C=O ~175

-O-CH(CH₃)₂ ~70

-O-CH₂- ~68

-CH(CH₃)₂ ~22

Infrared (IR) Spectroscopy
The NIST Chemistry WebBook indicates the availability of an IR spectrum for

isopropoxyacetic acid.[1] Based on the functional groups present (carboxylic acid and ether),

the following characteristic absorption bands are expected:
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Functional Group
Absorption Range
(cm⁻¹)

Intensity Description

O-H (Carboxylic Acid) 3300 - 2500 Strong, Broad O-H stretch

C-H (sp³) 2980 - 2850 Medium to Strong C-H stretch

C=O (Carboxylic Acid) 1760 - 1690 Strong C=O stretch

C-O (Ether) 1150 - 1085 Strong C-O stretch

C-O (Carboxylic Acid) 1320 - 1210 Medium C-O stretch

O-H (bend) 1440 - 1395 Medium O-H bend

Mass Spectrometry (MS) (Predicted)
The predicted mass spectrum of isopropoxyacetic acid would likely be obtained using

electron ionization (EI). The molecular ion peak ([M]⁺) is expected at m/z = 118. Key predicted

fragmentation patterns are outlined below:

m/z Proposed Fragment

118 [C₅H₁₀O₃]⁺ (Molecular Ion)

103 [M - CH₃]⁺

75 [M - C₃H₅]⁺

59 [C₂H₃O₂]⁺

45 [COOH]⁺

43 [C₃H₇]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

general protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1297811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 10-20 mg of isopropoxyacetic acid in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice

of solvent can affect the chemical shift of the acidic proton.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20

ppm.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of isopropoxyacetic acid between two salt plates (e.g., NaCl or

KBr) to form a thin film.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR

absorption in the regions of interest. Use a liquid cell with a defined path length.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition:

Record a background spectrum of the empty salt plates or the solvent-filled cell.

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Typical range: 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid like isopropoxyacetic acid, direct injection via a

heated probe or, more commonly, introduction through a Gas Chromatograph (GC) is

suitable.

Gas Chromatography (for GC-MS):

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the analyte into the

heated injection port.

Oven Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C at

10°C/min) is used to elute the compound.

Mass Spectrometry:

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Detection: Scan a mass range of m/z 30-200 to detect the molecular ion and fragment

ions.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of isopropoxyacetic acid.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of isopropoxyacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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